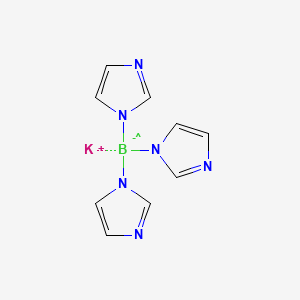
Potassium-(tris-(imidazol-1-yl)-borohydride)
説明
Potassium-(tris-(imidazol-1-yl)-borohydride) is a compound that contains the imidazole moiety . Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has a broad range of chemical and biological properties, making it a key component in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科学的研究の応用
Cancer Therapy
Potassium tris(4-methyl-1-pyrazolyl) borohydride, a derivative of the target compound, has been investigated for its antiproliferative activity against hepatocellular carcinoma (HCC) cell lines. This compound disrupts cell iron uptake and affects signaling pathways related to iron regulation, inducing cell cycle arrest in the S phase and apoptosis in HCC cells. These findings suggest its potential application in cancer therapy, especially for treating hepatocellular carcinoma (Huangtao Jin et al., 2014).
Coordination Chemistry and Materials Science
The synthesis and structural characterization of complexes formed with potassium tris(imidazol-1-yl)borohydride derivatives highlight their versatility in coordination chemistry. For example, complexes involving alkali and alkaline earth metals demonstrate various coordination modes, contributing to the development of new materials with potential applications in catalysis, molecular recognition, and more (K. Naktode et al., 2015).
Another study focused on the reaction of a related compound with copper(ii) chloride, leading to the formation of complex structures. These results contribute to our understanding of coordination chemistry and the potential for creating materials with unique properties (A. Yudina et al., 2011).
Environmental and Energy Applications
Potassium borohydride (KBH4), a compound related to the target molecule, has been explored for its ability to reduce CO2 in solvent-free conditions. This research highlights the potential of metal borohydrides in environmental applications, specifically for CO2 reduction and conversion into useful compounds, thereby contributing to the development of sustainable chemical processes (C. Picasso et al., 2016).
作用機序
Target of Action
Potassium tri(1H-imidazol-1-yl)hydroborate, also known as Potassiumtri(1H-imidazol-1-yl)hydroborate or Potassium-(tris-(imidazol-1-yl)-borohydride), is primarily used as a catalyst . It targets thiol-containing amino acids such as cysteine and methionine . These amino acids play crucial roles in protein structure and function, and their modification can significantly impact the biological activity of proteins.
Mode of Action
This compound acts as a reducing agent . It interacts with its targets by reducing the disulfide bonds in thiol-containing amino acids, which can lead to changes in the protein structure . This reduction process is essential for the synthesis of polypeptide compounds .
Biochemical Pathways
Potassium tri(1H-imidazol-1-yl)hydroborate is involved in the alkylboron synthesis pathway . It serves as a precursor for the synthesis of boron-containing compounds . The reduction of disulfide bonds in thiol-containing amino acids can affect various biochemical pathways, particularly those involving protein synthesis and function.
Pharmacokinetics
It is known to be soluble in water and organic solvents such as methanol and ethanol . This solubility suggests that it could be well-absorbed and distributed in the body.
Result of Action
The primary result of the action of Potassium tri(1H-imidazol-1-yl)hydroborate is the synthesis of polypeptide compounds . By reducing the disulfide bonds in thiol-containing amino acids, it facilitates the formation of new peptide bonds, leading to the synthesis of new polypeptides .
Action Environment
The action of Potassium tri(1H-imidazol-1-yl)hydroborate can be influenced by various environmental factors. It should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . It’s also important to note that the dust of this compound can irritate the eyes and respiratory tract, so protective measures should be taken when handling it .
将来の方向性
Imidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties makes it a promising compound for future research and drug development . The derivatives of 1,3-diazole show a wide range of biological activities, suggesting potential future directions for the development of new therapeutic agents .
特性
InChI |
InChI=1S/C9H9BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-9H;/q-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUUQNTWYRPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BKN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tri(1H-imidazol-1-yl)hydroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




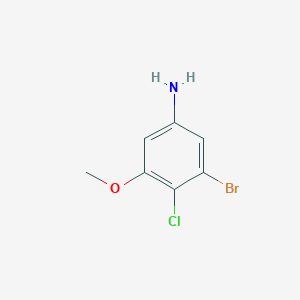
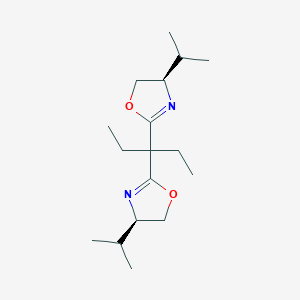

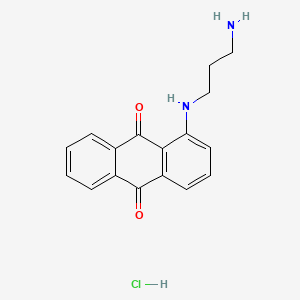
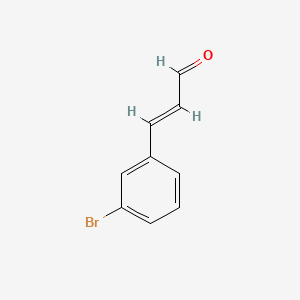

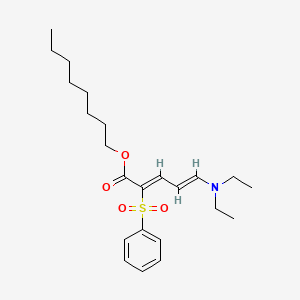
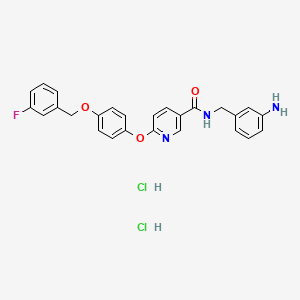
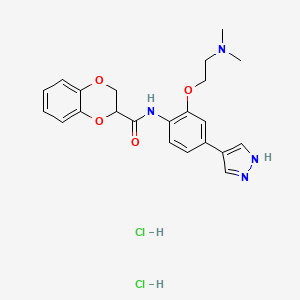
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)


